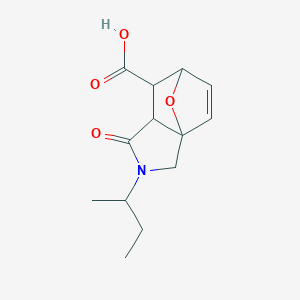

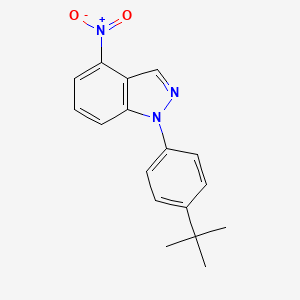

2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

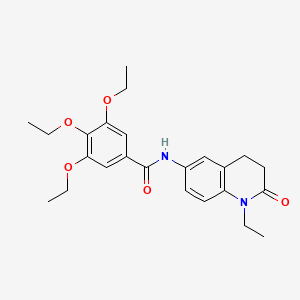

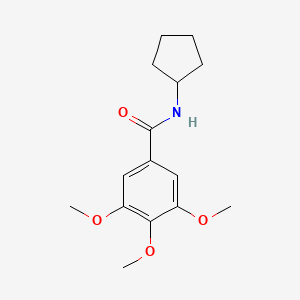

2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.282. The purity is usually 95%.

BenchChem offers high-quality 2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Structure of Esterification Products : A study explored the reaction of 5-arylfurfurilamines with maleic anhydride, leading to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids. This work demonstrated the structural dynamics and the formation of unexpected cleavage products during esterification processes (Nadirova et al., 2019).

Preparation and Diels‐Alder Reaction : Research on tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate involved detailed analysis of preparation methods and chemical reactions, contributing to a better understanding of similar compounds' synthesis (Padwa et al., 2003).

Ring-Chain Tautomerism in Reaction Products : This study investigated the ring-chain tautomerism in products of the reaction between 5-substituted furfurylamines and anhydrides of α,β-unsaturated carboxylic acids, revealing significant insights into the structural dynamics of similar compounds (Zubkov et al., 2016).

Chemical Properties and Interactions

Analysis of Hydrogen-Bonded Crystalline Organic Salts : Research into the hydrogen bonds between acidic compounds and bis(benzimidazole) provided insights into the intermolecular interactions and supramolecular architectures, which could be relevant for understanding the behavior of similar chemical structures (Jin et al., 2014).

Molecular Structure Analysis via X-Ray Crystallography : The study of the title molecule, a product of nucleophilic cleavage in a related compound, using X-ray crystallography offered detailed insights into the molecular structure and potential interactions (Toze et al., 2013).

Potential Applications in Organic Synthesis

Synthesis of Novel Electrophilic Building Blocks : This research focused on creating new building blocks for the synthesis of enantiomerically pure compounds, offering potential applications in organic synthesis and pharmaceutical development (Zimmermann & Seebach, 1987).

Development of Photoactivatable Prodrugs : A study on new coumarin fused oxazoles as photosensitive units for carboxylic acid groups, using butyric acid as a model, suggests potential applications in developing photoactivatable prodrugs (Soares et al., 2017).

Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles : Research on the ring rearrangement metathesis of methyl 3-allyl-3a,6-epoxyisoindole-7-carboxylates highlights advanced synthetic methods for creating natural product-like structures, applicable to drug discovery and organic chemistry (Antonova et al., 2020).

Propiedades

IUPAC Name |

3-butan-2-yl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-7(2)14-6-13-5-4-8(18-13)9(12(16)17)10(13)11(14)15/h4-5,7-10H,3,6H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVCCEKQOMHQJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CC23C=CC(O2)C(C3C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2412090.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)